molecular formula C18H16N6O B10982369 N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10982369
M. Wt: 332.4 g/mol
InChI Key: FALHECZYCHDJPR-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both indole and tetrazole functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic synthesis. A common route might include:

    Formation of the Indole Derivative: Starting from a suitable precursor, such as 1-methylindole, various reactions like nitration, reduction, and acylation can be employed to introduce the necessary functional groups.

    Tetrazole Formation: The tetrazole ring can be synthesized via cyclization reactions involving nitriles and azides under acidic or basic conditions.

    Coupling Reaction: The final step often involves coupling the indole and tetrazole derivatives using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving indole and tetrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with indole and tetrazole groups can interact with various enzymes and receptors, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, and other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both methyl groups, which can influence its chemical reactivity and biological activity. These structural features might enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16N6O/c1-12-20-21-22-24(12)14-6-3-5-13(11-14)18(25)19-16-7-4-8-17-15(16)9-10-23(17)2/h3-11H,1-2H3,(H,19,25)

InChI Key

FALHECZYCHDJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

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